molecular formula C14H20N2O6 B13190369 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid

Cat. No.: B13190369
M. Wt: 312.32 g/mol
InChI Key: QBKPDMRSQKGAOD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like sodium borohydride.

    Introduction of the Methoxypyridinyl Moiety: This step involves the coupling of a methoxypyridine derivative with the intermediate compound, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid has several applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The methoxypyridinyl moiety can interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid is unique due to the presence of the methoxypyridinyl moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

3-hydroxy-3-(6-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)22-13(20)16-10(12(18)19)11(17)8-6-5-7-9(15-8)21-4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19)

InChI Key

QBKPDMRSQKGAOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=NC(=CC=C1)OC)O)C(=O)O

Origin of Product

United States

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